RPE65 Inhibitory Potency vs. Retinylamine
In a standardized retinoid isomerization assay using bovine RPE microsomes, emixustat demonstrated an IC50 of 91 ± 6 nM for the (R)-enantiomer and 150 ± 24 nM for the (S)-enantiomer, compared to 2.03 ± 0.39 µM for retinylamine (Ret-NH2), representing an approximately 22-fold greater potency for (R)-emixustat and 13.5-fold for (S)-emixustat [1]. In a separate in vitro isomerase assay, emixustat exhibited an IC50 of 4.4 nM [2]. A head-to-head comparison of these two primary amines indicated a 15-fold greater inhibitory potency of emixustat in the standard retinoid isomerization assay [3]. The higher potency translates to lower required dosing for equivalent target engagement: in wild-type mice, emixustat reduced 11-cis-retinal production with an oral ED50 of 0.18 mg/kg [2].
| Evidence Dimension | RPE65 inhibitory potency (IC50) in retinoid isomerase assay |
|---|---|
| Target Compound Data | (R)-emixustat: 91 ± 6 nM; (S)-emixustat: 150 ± 24 nM; racemic emixustat isomerase IC50: 4.4 nM |
| Comparator Or Baseline | Retinylamine (Ret-NH2): 2.03 ± 0.39 µM |
| Quantified Difference | (R)-emixustat is ~22-fold more potent than Ret-NH2; ~15-fold overall potency advantage reported |
| Conditions | Bovine RPE microsome assay; all-trans-retinol substrate; 11-cis-retinol production measured |
Why This Matters
For procurement decisions, higher intrinsic potency enables lower compound usage per experiment, reducing cost per data point and minimizing solvent-related artifacts in cell-based and in vivo assays.
- [1] Kiser PD, Zhang J, Sharma A, Angueyra JM, Kolesnikov AV, Badiee M, Tochtrop GP, Kinoshita J, Peachey NS, Li W, Kefalov VJ, Palczewski K. Molecular pharmacodynamics of emixustat in protection against retinal degeneration. J Clin Invest. 2015;125(7):2781-2794. doi:10.1172/JCI80950. View Source
- [2] Bavik C, Henry SH, Zhang Y, Mitts K, McGinn T, Budzynski E, Pashko A, Lieu KL, Zhong S, Blumberg B. Visual Cycle Modulation as an Approach toward Preservation of Retinal Integrity. PLoS ONE. 2015;10(5):e0124940. doi:10.1371/journal.pone.0124940. View Source
- [3] Kubota R, Boman NL, David R, Mallikaarjun S, Patil S, Birch D. Safety and effect on rod function of ACU-4429, a novel small-molecule visual cycle modulator. Retina. 2012;32(1):183-188. doi:10.1097/IAE.0b013e318217369e. View Source
